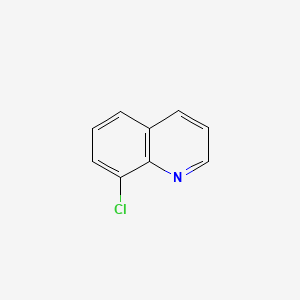

8-Chloroquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSMDMDNFUYZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060601 | |

| Record name | Quinoline, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-33-6 | |

| Record name | 8-Chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 8-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 8-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-CHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4UPA3J2CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 8-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-chloroquinoline, a key heterocyclic compound utilized as a building block in the development of various pharmaceutical agents. This document details established synthetic protocols and outlines modern analytical techniques for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of the quinoline ring system can be achieved through several classic named reactions. For the preparation of this compound, the Skraup synthesis is a primary and historically significant method, utilizing o-chloroaniline as the starting material. Other notable methods include the Combes and Gould-Jacobs reactions, which offer alternative pathways to the quinoline core.

Skraup Synthesis

The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[1][2] For this compound, o-chloroaniline is the aromatic amine of choice. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, and subsequent cyclization and oxidation to yield the final product.

This protocol is adapted from the archetypal Skraup reaction for the synthesis of quinoline.[3]

Materials:

-

o-Chloroaniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

-

Ferrous sulfate (optional, as a moderator)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of o-chloroaniline, glycerol, and the chosen oxidizing agent in a round-bottom flask equipped with a reflux condenser.

-

If the reaction is known to be vigorous, add ferrous sulfate as a moderator.[3]

-

Gently heat the mixture. The reaction is exothermic and may proceed vigorously. Once the initial exotherm subsides, continue heating to ensure the completion of the reaction.

-

After the reaction is complete, cool the mixture and cautiously pour it into a large volume of water.

-

Neutralize the acidic solution with a suitable base, such as sodium hydroxide, until the this compound precipitates.

-

Isolate the crude product by filtration or steam distillation.

-

Purify the crude this compound by recrystallization or vacuum distillation.

Combes Synthesis

The Combes synthesis produces quinolines by the acid-catalyzed reaction of an aniline with a β-diketone.[4][5] For this compound, o-chloroaniline would be reacted with a suitable β-diketone, followed by cyclization.

Gould-Jacobs Reaction

The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline, which can be further modified.[6][7]

Comparison of Synthesis Methods

| Method | Starting Materials | Reaction Conditions | Yield | Advantages | Disadvantages |

| Skraup Synthesis | o-Chloroaniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh, exothermic | Variable, can be good with optimization | Uses readily available starting materials | Reaction can be violent and difficult to control |

| Combes Synthesis | o-Chloroaniline, β-Diketone, Acid catalyst | Moderate to harsh | Good | Good for substituted quinolines | Requires specific β-diketone starting materials |

| Gould-Jacobs Reaction | o-Chloroaniline, Ethoxymethylenemalonate derivative | High temperature for cyclization | Moderate to good | Versatile for various substitutions | Multi-step process |

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure of this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

| 8.92 | dd | 4.2, 1.7 | H-2 |

| 8.15 | dd | 8.3, 1.7 | H-4 |

| 7.78 | dd | 7.6, 1.3 | H-7 |

| 7.71 | dd | 8.3, 1.3 | H-5 |

| 7.49 | t | 7.9 | H-6 |

| 7.42 | dd | 8.3, 4.2 | H-3 |

Note: Peak assignments are based on typical quinoline chemical shifts and the influence of the chloro substituent.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| 150.8 | C-2 |

| 147.2 | C-8a |

| 136.4 | C-4 |

| 132.8 | C-8 |

| 129.5 | C-5 |

| 127.3 | C-7 |

| 126.9 | C-6 |

| 126.3 | C-4a |

| 121.8 | C-3 |

Note: Assignments are predicted based on general quinoline spectra and substituent effects.

FTIR spectroscopy is used to identify the functional groups and the overall fingerprint of the molecule. A detailed vibrational analysis of this compound has been reported, providing a basis for spectral interpretation.[8]

Characteristic FTIR Absorption Bands [8]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3050-3000 | C-H stretching | Aromatic C-H |

| 1600-1450 | C=C and C=N stretching | Aromatic ring and Pyridine ring |

| 1300-1000 | C-H in-plane bending | Aromatic C-H |

| 850-750 | C-Cl stretching | Aryl-Chloride |

| 800-600 | C-H out-of-plane bending | Aromatic C-H |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Mass Spectrometry Data [9]

| m/z | Relative Intensity (%) | Assignment |

| 163 | 100 | [M]⁺ (Molecular ion, ³⁵Cl) |

| 165 | 32 | [M+2]⁺ (³⁷Cl isotope) |

| 128 | ~50 | [M-Cl]⁺ |

| 101 | ~20 | [M-Cl-HCN]⁺ |

Chromatographic Characterization

HPLC is a crucial technique for determining the purity of the synthesized this compound. A reverse-phase method is typically employed.

This protocol is adapted from methods for related halogenated hydroxyquinolines.[10]

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for improved peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

Injection Volume: 10 µL

Procedure:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Prepare a series of dilutions for calibration.

-

Inject the samples onto the HPLC system.

-

The purity is determined by the area percentage of the main peak corresponding to this compound.

Visualized Workflows and Pathways

Synthesis and Characterization Workflow

References

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. iipseries.org [iipseries.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Gould-Jacobs Reaction [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline, 8-chloro- [webbook.nist.gov]

- 10. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 8-Chloroquinoline

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information herein is curated for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of this compound's behavior and potential applications. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key property determination are provided.

Core Physicochemical Properties

This compound is an organochlorine compound and a derivative of quinoline.[1] It presents as a clear, slightly yellow to brown liquid at room temperature.[2][3] The following tables summarize its key physicochemical properties.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 611-33-6 | [4][5] |

| Molecular Formula | C₉H₆ClN | [1][4][5] |

| SMILES | Clc1cccc2cccnc12 | [4] |

| InChI Key | RUSMDMDNFUYZTM-UHFFFAOYSA-N | [4] |

| Property | Value | Source(s) |

| Molecular Weight | 163.60 g/mol | [1][5] |

| Melting Point | -20 °C | [2][3][4] |

| Boiling Point | 288 °C to 288.5 °C | [2][3][4] |

| Density | 1.278 to 1.28 g/mL | [3][4] |

| Refractive Index | 1.644 to 1.648 | [3][4] |

| pKa (Predicted) | 2.33 ± 0.17 | [3][6] |

| LogP (Octanol/Water) | 2.44 | [4] |

| Water Solubility | Insoluble / Soluble | [2][6] |

| Appearance | Clear slight yellow to brown liquid | [2][3] |

| Storage Temperature | Room Temperature, under inert atmosphere | [3] |

Note on Water Solubility: Sources provide conflicting information. One source states it is "Insoluble"[2], while another indicates "SOLUBLE"[6]. This discrepancy may depend on the specific experimental conditions and purity of the sample.

Experimental Protocols for Property Determination

While specific experimental data for the determination of this compound's properties are not detailed in the provided literature, standard methodologies for similar organic compounds can be applied.

Melting and Boiling Point Determination

-

Melting Point: A small, dry sample of the compound is packed into a capillary tube and placed in a melting point apparatus. The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.[7]

-

Boiling Point: The boiling point can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser. A thermometer is placed so that the bulb is just below the side arm of the distillation head. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different pH values.[7]

-

Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent system (e.g., water-ethanol mixture due to its limited water solubility).

-

Titration: The solution is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl).

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[7]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[7]

-

System Preparation: A biphasic system of n-octanol and a pH 7.4 buffer is prepared. The two phases are pre-saturated with each other.

-

Partitioning: A known amount of this compound is added to the biphasic system. The mixture is shaken vigorously to allow the compound to partition between the two phases and then allowed to separate completely.

-

Concentration Measurement: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC-UV.[7]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[7]

Synthesis and Reactivity

This compound can serve as a precursor in the synthesis of other important compounds. For instance, it can be hydrolyzed to produce 8-hydroxyquinoline, a versatile chelating agent.[8][9] This reaction typically occurs in the presence of a copper catalyst in a dilute alkali solution under specific temperature and pressure conditions.[8]

Molecular Identification

The unique structure of this compound is represented by various chemical identifiers that are crucial for database searches and regulatory purposes.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, including its molecular identifiers, physical constants, and solubility characteristics. Standardized experimental protocols for determining these properties have been outlined to assist researchers in their laboratory work. The visualization of experimental workflows and synthetic pathways offers a clear and concise understanding of the processes involving this compound. The data and methodologies presented are intended to be a valuable resource for scientists and professionals engaged in drug discovery and chemical research, providing a solid foundation for future studies and applications of this compound.

References

- 1. This compound | C9H6ClN | CID 69139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(611-33-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 3. This compound CAS#: 611-33-6 [m.chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. scbt.com [scbt.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]

- 9. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Chloroquinoline: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Chloroquinoline, a key heterocyclic compound, detailing its chemical and physical properties, synthesis methodologies, and its significant role as a scaffold in medicinal chemistry and drug development. Particular focus is given to its derivatives and their interaction with critical cellular signaling pathways.

Core Properties of this compound

This compound, identified by the CAS Number 611-33-6, is an aromatic heterocyclic organic compound.[1][2][3][4][5] It is structurally a quinoline molecule chlorinated at the eighth position. This substitution pattern imparts specific chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.[5]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 611-33-6 | [1][2][3][4][5] |

| Molecular Formula | C₉H₆ClN | [1][2][3][4][5] |

| Molecular Weight | 163.60 g/mol | [1][2][3] |

| Appearance | Clear yellow to brown liquid | [4][5] |

| Melting Point | -20 °C | [4][5] |

| Boiling Point | 288.5 °C | [4][5] |

| Density | 1.278 - 1.28 g/mL | [4][5][6] |

| Refractive Index | 1.644 - 1.65 | [5][6] |

| IUPAC Name | This compound | [3] |

| SMILES | C1=CC2=C(C(=C1)Cl)N=CC=C2 | [3] |

| InChI Key | RUSMDMDNFUYZTM-UHFFFAOYSA-N | [3][6] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various chemical reactions. A common conceptual approach involves the chlorination of a quinoline precursor.

Experimental Protocol: Synthesis of this compound from 2,8-dichloroquinoline

A general procedure for the synthesis of this compound can be adapted from the reductive dehalogenation of 2,8-dichloroquinoline.[4]

Materials and Reagents:

-

2,8-dichloroquinoline

-

Palladium catalyst (e.g., PdCl₂(dppf), PdCl₂(tbpf))

-

Anhydrous Tetrahydrofuran (THF)

-

TMEDA (Tetramethylethylenediamine)

-

Sodium borohydride (NaBH₄)

-

Argon gas

Procedure:

-

Dissolve the starting material, 2,8-dichloroquinoline (0.66 mmol), in anhydrous THF (13.2 mL).

-

Degas the solution by bubbling argon through it for several minutes to create an inert atmosphere.

-

Sequentially add the palladium catalyst (e.g., PdCl₂(dppf), 5.0 mol%), TMEDA (1.7 equiv), and NaBH₄ (1.7 equiv) to the reaction mixture.

-

Stir the reaction mixture under the argon atmosphere at room temperature for the appropriate time, monitoring the reaction progress via techniques like TLC or GC-MS.

-

Upon completion, the reaction is quenched and worked up using standard laboratory procedures, which may include extraction, washing, and drying of the organic phase.

-

The crude product is then purified, commonly by silica gel column chromatography, to yield pure this compound.

Purification: A method for purification involves the crystallization of its ZnCl₂ complex from aqueous ethanol.[4]

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are recognized for their broad spectrum of biological activities, making them privileged scaffolds in drug discovery. They are key intermediates in the synthesis of pharmaceuticals, particularly antimalarial and antibacterial agents.[5] The versatility of the quinoline ring allows for modifications that can lead to novel therapeutic compounds.[5]

Derivatives of 8-hydroxyquinoline (a related compound) have shown significant potential as antimicrobial, antifungal, neuroprotective, and anti-HIV agents.[7] Chloro-substituted 8-hydroxyquinolines, in particular, have demonstrated notable fungitoxicity.[7]

Logical Workflow for Drug Discovery

The process of developing new drugs from the this compound scaffold follows a logical progression from synthesis to biological evaluation.

Role in Cellular Signaling Pathways

A significant area of research for quinoline derivatives is their ability to modulate key cellular signaling pathways that are often dysregulated in diseases like cancer. The PI3K/Akt/mTOR pathway is a critical cascade that controls cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[1]

Several studies have shown that novel quinoline-based compounds can act as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis (programmed cell death) in cancer cells.[2][6]

The PI3K/Akt/mTOR Signaling Pathway and Quinoline Inhibition

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by quinoline-based compounds.

Experimental Protocol: Western Blot for Pathway Analysis

To assess the impact of an this compound derivative on the PI3K/Akt/mTOR pathway, Western blotting is a standard technique used to measure the levels of key phosphorylated (activated) proteins.

Objective: To determine if the compound inhibits the phosphorylation of Akt and downstream targets like p70S6K in a cancer cell line (e.g., HL-60).

Materials and Reagents:

-

Human cancer cell line (e.g., HL-60)

-

Cell culture medium and supplements

-

This compound derivative compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p70S6K, anti-p70S6K, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Culture the cancer cells to ~80% confluency. Treat the cells with varying concentrations of the this compound derivative for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Harvest the cells and lyse them on ice using lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-p-Akt) overnight at 4°C, diluted according to the manufacturer's instructions.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the inhibitory effect of the compound. A loading control like GAPDH should be used to ensure equal protein loading.

Conclusion

This compound is a foundational chemical entity with significant utility in synthetic chemistry and drug discovery. Its straightforward synthesis and the amenability of the quinoline core to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated activity of its derivatives against critical cancer-related signaling pathways, such as the PI3K/Akt/mTOR cascade, highlights the ongoing importance of this compound in the search for new and more effective treatments for a range of diseases. This guide provides the core technical information required for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloroquinoline is a halogenated quinoline derivative that serves as a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the available data on the solubility of this compound and its analogs, outlines detailed experimental protocols for its determination, and discusses its chemical stability under various stress conditions. Furthermore, it presents a proposed framework for a comprehensive forced degradation study to elucidate its degradation pathways and identify potential degradation products, which is crucial for the development of stable formulations and robust analytical methods.

Introduction

This compound (C₉H₆ClN, CAS No: 611-33-6) is a substituted quinoline with a chlorine atom at the 8-position of the quinoline ring system. Its chemical structure imparts specific physicochemical properties that are critical for its application in organic synthesis. The solubility of this compound in various solvents dictates its utility in different reaction media, while its stability under diverse environmental conditions is a key factor in its storage, handling, and the shelf-life of its downstream products. This guide aims to provide a detailed technical resource on these two fundamental properties.

Solubility of this compound

Precise quantitative solubility data for this compound is not extensively available in publicly accessible literature. While some sources describe it as "soluble" in water, this is a qualitative term. For a more quantitative understanding, we can refer to the solubility data of a structurally similar compound, 5-chloro-8-hydroxyquinoline, which has been studied in detail. The presence of the hydroxyl group in this analog is expected to increase its polarity and hydrogen bonding capacity, thus influencing its solubility profile compared to this compound. However, the general trends observed for 5-chloro-8-hydroxyquinoline in various organic solvents can provide valuable insights into the expected solubility behavior of this compound.

Qualitative Solubility

This compound is generally described as a clear yellow to brown liquid and is expected to be soluble in many common organic solvents. Its aqueous solubility is reported to be limited.

Quantitative Solubility Data (Reference Compound: 5-Chloro-8-hydroxyquinoline)

The following table summarizes the mole fraction solubility (x₁) of 5-chloro-8-hydroxyquinoline in various organic solvents at different temperatures. This data can be used as a proxy to estimate the solubility of this compound, keeping in mind that the absence of the hydroxyl group in this compound will likely decrease its solubility in polar protic solvents and may increase its solubility in non-polar solvents.

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) of 5-Chloro-8-hydroxyquinoline |

| Methanol | 298.15 | 0.0042 |

| Ethanol | 298.15 | 0.0058 |

| n-Propanol | 298.15 | 0.0076 |

| Isopropanol | 298.15 | 0.0045 |

| Acetone | 298.15 | 0.0200 |

| Ethyl Acetate | 298.15 | 0.0269 |

| n-Propyl Acetate | 298.15 | 0.0297 |

| Isopropyl Acetate | 298.15 | 0.0232 |

| 1,4-Dioxane | 298.15 | 0.0751 |

| 2-Methoxyethanol | 298.15 | 0.0291 |

| 2-Ethoxyethanol | 298.15 | 0.0333 |

Data extracted from a study on 5-chloro-8-hydroxyquinoline and should be considered as a reference for this compound.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent of high purity

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or a validated spectrophotometric method for quantification

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The amount of excess solid should be sufficient to ensure that saturation is reached and that solid material remains at equilibrium.

-

Equilibration: Place the flask in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be established by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Stability of this compound

This compound is generally considered to be stable under normal storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1] However, for pharmaceutical and other high-purity applications, a more detailed understanding of its stability under stress conditions is required. A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Proposed Forced Degradation Study

A forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions as mandated by regulatory guidelines (e.g., ICH Q1A). The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are generated at detectable levels without complete decomposition of the parent molecule.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80 °C for 48 hours.

-

Photolytic Degradation: Exposure of the solid drug substance and a solution in a suitable solvent to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples should be taken at appropriate time points and analyzed by a stability-indicating analytical method.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be predicted:

-

Hydrolysis: The quinoline ring is generally stable to hydrolysis. However, under forcing acidic or basic conditions, cleavage of the heterocyclic ring could potentially occur, although this is unlikely under the mild conditions of a typical forced degradation study.

-

Oxidation: The nitrogen atom in the quinoline ring is susceptible to oxidation, potentially forming an N-oxide. The aromatic rings could also be hydroxylated under strong oxidative stress.

-

Photodegradation: Aromatic systems can undergo various photochemical reactions, including photo-oxidation and dimerization.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying this compound from its potential degradation products and any process-related impurities.

Objective: To develop and validate an HPLC method capable of resolving this compound from all potential degradants.

Instrumentation and Chromatographic Conditions (Proposed):

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-20 min: 20% to 80% B

-

20-25 min: 80% B

-

25-26 min: 80% to 20% B

-

26-30 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm (to be optimized based on the UV spectra of this compound and its degradation products).

-

Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity will be demonstrated by the separation of the main peak from all degradation product peaks in the chromatograms of the forced degradation samples.

Conclusion

While this compound is a widely used chemical intermediate, a comprehensive public dataset on its quantitative solubility and stability is lacking. This guide provides an overview of its known properties and leverages data from a close structural analog to infer its solubility characteristics. Furthermore, it outlines detailed, industry-standard experimental protocols for the determination of solubility and the development of a stability-indicating analytical method through forced degradation studies. The provided methodologies and predictive insights serve as a valuable resource for researchers and drug development professionals, enabling a more informed and efficient use of this compound in their applications. It is strongly recommended that experimental data be generated for this compound to confirm the predictions and establish a definitive physicochemical profile.

References

The Genesis of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 8-Chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical evolution of the synthesis of 8-chloroquinoline, a pivotal heterocyclic compound in medicinal chemistry and materials science. This document provides a comprehensive overview of the primary synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.

Historical Context: From Quinine to Synthetic Quinolines

The story of this compound is intrinsically linked to the broader history of quinoline chemistry. The quinoline scaffold was first isolated from coal tar in 1834. However, its significance surged with the structural elucidation of quinine, a quinoline-containing alkaloid with potent antimalarial properties. This discovery spurred chemists to develop synthetic methods to access the quinoline core and its derivatives, hoping to create novel therapeutic agents.

The first major breakthrough in quinoline synthesis came in 1880 when the Czech chemist Zdenko Hans Skraup developed what is now known as the Skraup synthesis.[1][2][3] This reaction, involving the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, provided a general and versatile method for preparing quinolines.[1][2] While the exact date of the first synthesis of this compound is not definitively documented in the readily available literature, its development can be situated within the intensive investigation of quinoline chemistry that followed Skraup's discovery. The introduction of a chlorine atom at the 8-position of the quinoline ring was a logical step in the exploration of structure-activity relationships, leading to compounds with altered electronic properties and biological activities.

Core Synthetic Strategies for this compound

Several key synthetic strategies have been employed to produce this compound. These methods can be broadly categorized into two main approaches: the construction of the quinoline ring system from a chlorinated precursor and the direct chlorination of the pre-formed quinoline ring. A third, and also important, approach involves the conversion of a functional group at the 8-position to a chlorine atom.

The Skraup Synthesis with a Chlorinated Aniline

A logical extension of the classic Skraup synthesis is the use of a substituted aniline as the starting material. To obtain this compound, o-chloroaniline is reacted with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and a dehydrating agent (typically concentrated sulfuric acid).[4]

Reaction Pathway:

References

The Multifaceted Biological Activities of 8-Chloroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities. Among these, 8-chloroquinoline derivatives have emerged as a promising class of molecules exhibiting significant potential in the fields of oncology, microbiology, and parasitology. This technical guide provides an in-depth overview of the current state of research into the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and antimalarial properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

This compound derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The introduction of the chloro group at the 8-position, often in combination with other substituents, can significantly influence the antiproliferative and pro-apoptotic properties of the quinoline core.

Quantitative Anticancer Data

The in vitro anticancer activity of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of selected this compound derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-chloropyrimido[4',5':4,5]thieno(2,3-b)quinolin-4(3H)-one (chloro-PTQ) | K-562 (Leukemia) | 1.1 - 8 | [1] |

| 4-morpholinopyrimido[4',5':4,5]thieno(2,3-b)quinoline (morpholino-PTQ) | K-562 (Leukemia) | 1.1 - 8 | [1] |

| Chloro-PTQ | HL-60 (Leukemia) | 1.1 - 8 | [1] |

| Morpholino-PTQ | HL-60 (Leukemia) | 1.1 - 8 | [1] |

| Chloro-PTQ | Colo-205 (Colon Cancer) | 1.1 - 8 | [1] |

| Morpholino-PTQ | Colo-205 (Colon Cancer) | 1.1 - 8 | [1] |

| Chloro-PTQ | B16F10 (Melanoma) | 1.1 - 8 | [1] |

| Morpholino-PTQ | B16F10 (Melanoma) | 1.1 - 8 | [1] |

| 2-[(5-chloropyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol Platinum(II) derivative (YLN1) | MDA-MB-231 (Breast Cancer) | 5.49 ± 0.14 | [2] |

| 2-[(5-bromopyridin-2-yl)-hydrazonomethyl]-quinolin-8-ol Platinum(II) derivative (YLN2) | MDA-MB-231 (Breast Cancer) | 7.09 ± 0.24 | [2] |

Mechanisms of Anticancer Action & Signaling Pathways

The anticancer mechanisms of this compound derivatives are multifaceted and can involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and interference with DNA replication. While specific signaling pathways for many this compound derivatives are still under investigation, research on closely related quinoline compounds provides valuable insights into their potential modes of action.

One proposed mechanism involves the inhibition of topoisomerase II , an essential enzyme for DNA replication and repair. By interfering with the catalytic cycle of topoisomerase II, these compounds can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.[3]

Another potential pathway is the activation of the p53 tumor suppressor pathway . Chloroquine, a well-known quinoline derivative, has been shown to activate p53, leading to cell cycle arrest and apoptosis in glioma cells.[4][5] It is plausible that certain this compound derivatives could share this mechanism.

Based on the known mechanisms of related quinoline compounds, a hypothesized signaling pathway for the induction of apoptosis by an this compound derivative is presented below. This diagram illustrates the potential interplay between topoisomerase II inhibition and p53 activation, leading to programmed cell death.

Hypothesized apoptosis induction by an this compound derivative.

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The presence of the chlorine atom at the 8-position can enhance the lipophilicity of the quinoline core, facilitating its penetration through microbial cell membranes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents MIC values for selected this compound derivatives against various microbial strains.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis (9 standard strains) | 0.125 - 0.25 | [6] |

| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | Mycobacterium tuberculosis (150 clinical isolates) | 0.062 - 0.25 | [6] |

| 5,7-Dichloro-8-hydroxyquinoline derivative | Staphylococcus aureus | 25 | [3] |

| 5,7-Dichloro-8-hydroxyquinoline derivative | MRSA | 25 | [3] |

| 5,7-Dichloro-8-hydroxyquinoline derivative | Pseudomonas aeruginosa | >1000 | [3] |

| 5-Chloro-7-iodo-8-quinolinol (Clioquinol) | Candida spp. | 0.031 - 2 | [7] |

Mechanisms of Antimicrobial Action

The antimicrobial mechanism of this compound derivatives is often attributed to their ability to chelate essential metal ions, such as iron, copper, and zinc, which are crucial for various enzymatic processes in microbial cells.[6][7] By sequestering these metal ions, the derivatives can disrupt vital metabolic pathways, leading to the inhibition of microbial growth.

For instance, the inhibition of RNA-dependent DNA polymerase and RNA synthesis has been linked to the chelation of copper, manganese, magnesium, and zinc.[6] The formation of metal complexes with the 8-hydroxyquinoline scaffold (often present in these derivatives or formed in situ) can be the active antibacterial agent.[6]

The following workflow illustrates the general mechanism of antimicrobial action through metal chelation.

Antimicrobial mechanism via metal chelation.

Antimalarial Activity

The quinoline core is central to the history of antimalarial drug discovery, with chloroquine being a cornerstone of malaria treatment for decades. This compound derivatives have also been investigated for their potential to combat Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Quantitative Antimalarial Data

The in vitro antimalarial activity of this compound derivatives is assessed by determining their IC50 values against different strains of P. falciparum.

| Derivative | P. falciparum Strain | IC50 (µM) | Reference |

| Chalcone-quinoline hybrid (compound 11) | NF54 (chloroquine-sensitive) | 0.10 | [4] |

| Chalcone-quinoline hybrid (compound 12) | NF54 (chloroquine-sensitive) | 0.11 | [4] |

| Chalcone-quinoline hybrid (compound 12) | K1 (multi-drug resistant) | 0.59 | [4] |

| 4-aminoquinolinyl-chalcone amide | 3D7 (chloroquine-sensitive) | 0.04 - 0.5 | [7] |

| 4-aminoquinolinyl-chalcone amide | W2 (chloroquine-resistant) | 0.07 - 1.8 | [7] |

Mechanisms of Antimalarial Action

The primary mechanism of action for many quinoline-based antimalarials, including chloroquine, is the inhibition of hemozoin biocrystallization in the parasite's food vacuole. P. falciparum digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline derivatives are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[8]

The logical relationship for this proposed mechanism is depicted below.

Antimalarial mechanism via inhibition of hemozoin formation.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays cited in this guide for the evaluation of anticancer and antimicrobial activities.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration using a suitable software.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Materials:

-

Bacterial or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Sterile 96-well U-bottom or flat-bottom microtiter plates

-

This compound derivatives

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Microplate reader (optional)

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the this compound derivatives in the appropriate broth directly in the wells of a 96-well plate. The final volume in each well is typically 50 or 100 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well containing the antimicrobial dilution with an equal volume of the standardized inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours for most bacteria or longer for slower-growing organisms.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Conclusion

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against cancer cells, pathogenic microbes, and malarial parasites warrants further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in their efforts to design and synthesize new, more potent, and selective this compound-based drugs. Future research should focus on elucidating the precise molecular targets and signaling pathways of these compounds to enable rational drug design and optimization, ultimately translating their therapeutic potential into clinical applications.

References

- 1. Intercalating, cytotoxic, antitumour activity of 8-chloro and 4-morpholinopyrimido [4',5':4,5]thieno(2,3-b)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Inhibition of topoisomerase II by 8-chloro-adenosine triphosphate induces DNA double-stranded breaks in 8-chloro-adenosine-exposed human myelocytic leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chloroquine activates the p53 pathway and induces apoptosis in human glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 8-Chloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-chloroquinoline, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for researchers engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₆ClN, with a molecular weight of approximately 163.60 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound. A study on the spectroscopic investigation of this compound has reported the recording and analysis of its FT-NMR spectra.[3]

¹H NMR Spectroscopic Data for this compound

¹³C NMR Spectroscopic Data for this compound

Similar to the proton NMR data, a detailed experimental peak list for the ¹³C NMR spectrum of this compound is not fully available in the search results. However, a computational study has calculated the chemical shifts for this compound.[3] The aromatic carbons of the quinoline ring are expected to appear in the δ 120-150 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound has been recorded and analyzed.[3]

Table 1: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | C=C and C=N stretching |

| ~1300-1000 | C-H in-plane bending |

| ~850-750 | C-H out-of-plane bending |

| ~800-600 | C-Cl stretching |

Note: This table represents typical absorption regions for the functional groups present in this compound based on general spectroscopic principles and data for similar compounds. A detailed experimental spectrum would provide precise peak positions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in confirming the molecular weight and elucidating the structure. The mass spectrum of this compound is available from the NIST WebBook and PubChem.[1][2]

Table 2: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 163 | High | [M]⁺ (³⁵Cl) |

| 165 | Lower | [M]⁺ (³⁷Cl) |

| 128 | Moderate | [M-Cl]⁺ |

Note: The presence of the M and M+2 peaks in an approximate 3:1 ratio is characteristic of a molecule containing one chlorine atom.

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300-600 MHz. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a pulse width of 30-90 degrees.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75-150 MHz. A proton-decoupled sequence is generally used to simplify the spectrum.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid/Capillary Cell):

-

As this compound is a liquid at room temperature, the "neat" or "capillary cell" technique is appropriate.

-

Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin capillary film of the liquid.

-

Alternatively, introduce the liquid into a demountable cell with a defined path length.

Data Acquisition:

-

Place the salt plates or the cell in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty salt plates or cell.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Processing:

-

Identify the positions of the major absorption bands in wavenumbers (cm⁻¹).

-

Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation using a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

Mass Analysis:

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

Detection and Data Processing:

-

A detector records the abundance of each ion at a specific m/z value.

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to confirm the molecular weight of the compound. The isotopic pattern for chlorine (M and M+2 peaks) should be observed.

-

Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

The Diverse Mechanisms of Action of Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the quinoline ring system allows for diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral effects. This technical guide provides an in-depth exploration of the core mechanisms of action of quinoline compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Antimalarial Mechanism of Action: Inhibition of Heme Polymerization

The primary mechanism by which quinoline antimalarials, such as chloroquine and quinine, exert their effect is through the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[1][2][3]

During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).[1][3][4] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[4][5] Quinolines, being weak bases, accumulate to high concentrations in the acidic food vacuole.[1][2] Here, they interfere with hemozoin formation by capping the growing hemozoin crystal, preventing further polymerization.[3][6][7] This leads to the buildup of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.[1][2][5]

Quantitative Data: Antiplasmodial Activity

The following table summarizes the in vitro antiplasmodial activity of selected quinoline derivatives against P. falciparum.

| Quinoline Derivative | P. falciparum Strain | IC50 (µM) | Reference |

| Chloroquine | 3D7 (sensitive) | 0.01 - 0.05 | [8] |

| Chloroquine | Dd2 (resistant) | 0.1 - 0.5 | [9] |

| Quinine | W2 (resistant) | 0.1 - 0.3 | [10] |

| Mefloquine | W2 (sensitive) | 0.01 - 0.05 | [10] |

| Amodiaquine | - | 0.02 - 0.1 | [11] |

Experimental Protocol: Heme Crystallization Inhibition Assay

This assay colorimetrically measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).[1][3][11]

Materials:

-

Hemin chloride

-

Dimethyl sulfoxide (DMSO)

-

Acetate buffer (1 M, pH 4.8)

-

Tween 20

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of hemin chloride in DMSO.

-

Dilute the hemin stock solution in acetate buffer (pH 4.8) to a final concentration of 50 µM.

-

Add the test quinoline compounds at various concentrations to the wells of a 96-well plate.

-

Add the hemin solution to each well.

-

Initiate heme polymerization by adding Tween 20.

-

Incubate the plate at 37°C for 18-24 hours.

-

Measure the absorbance at 405 nm. A decrease in absorbance indicates the formation of β-hematin.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits β-hematin formation by 50%.[1][11]

Anticancer Mechanisms of Action

Quinoline derivatives exhibit a broad range of anticancer activities through multiple mechanisms, including inhibition of topoisomerases, modulation of kinase signaling pathways, and disruption of microtubule dynamics.[12][13][14][15]

Topoisomerase Inhibition

Certain quinoline alkaloids, such as camptothecin and its derivatives (e.g., topotecan, irinotecan), are potent inhibitors of human topoisomerase I (Top1).[16][17] These compounds stabilize the covalent complex between Top1 and DNA, leading to DNA single-strand breaks.[16] When a replication fork encounters this complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis.[16] Other synthetic quinolones have been shown to target topoisomerase II (Top2), inducing double-stranded DNA breaks by a similar mechanism of stabilizing the enzyme-DNA cleavage complex.[18][19]

Kinase Inhibition

Many quinoline-based compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. These include inhibitors of tyrosine kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[12] By blocking the ATP-binding site of these kinases, quinoline derivatives can halt downstream signaling pathways that drive tumor growth.[12]

Tubulin Polymerization Inhibition

Some quinoline derivatives have been shown to interfere with microtubule dynamics by inhibiting the polymerization of tubulin into microtubules.[12][14] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and induces apoptosis.

Quantitative Data: Anticancer Activity

The following table presents the cytotoxic activity of various quinoline derivatives against different human cancer cell lines.

| Quinoline Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Camptothecin | HL-60 (Leukemia) | 0.005 - 0.02 | [7] |

| Topotecan | Multiple cell lines | 0.1 - 1.0 | [16] |

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl)acrylamide | MCF-7 (Breast) | 29.8 | [20] |

| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)-ethyl)quinolin-4-amine | Multiple cell lines | < 1.0 | [10] |

| Compound 15 (quinoline derivative) | MCF-7, HepG-2, A549 | 15.16 - 18.74 | [4] |

Experimental Protocol: Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

-

Supercoiled plasmid DNA

-

Human Topoisomerase I

-

Assay buffer

-

ATP

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Protocol:

-

Set up reaction mixtures containing supercoiled DNA, assay buffer, and the test quinoline compound at various concentrations.

-

Add human Topoisomerase I to initiate the reaction.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop buffer (containing SDS and EDTA).

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Stain the gel with a DNA staining agent and visualize under UV light.

-

Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Antibacterial Mechanism of Action: Targeting DNA Gyrase and Topoisomerase IV

The antibacterial action of quinolones, particularly fluoroquinolones like ciprofloxacin, is primarily due to the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[6][9][18]

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.[6][18] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication.[18][21] Quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[18] This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacteria.[18]

Quantitative Data: Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative quinolones against common bacterial pathogens.

| Quinolone Derivative | Escherichia coli (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |

| Ciprofloxacin | 0.013 - 1 | 0.125 - 8 | 0.15 - >32 | [22] |

| Levofloxacin | ≤ 0.06 - 2 | 0.06 - >8.0 | 0.5 - >512 | [22] |

| Moxifloxacin | 4 - 8 | 0.064 - 0.5 | 1 - >32 | [22] |

| Nalidixic Acid | 0.50 - 64 | 0.25 | 700 | [22] |

Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.

Materials:

-

Relaxed plasmid DNA (e.g., pBR322)

-

E. coli DNA gyrase

-

Assay buffer

-

ATP

-

Agarose gel electrophoresis system

-

DNA staining agent

Protocol:

-

Incubate relaxed plasmid DNA with E. coli DNA gyrase in the presence of ATP and various concentrations of the test quinolone compound.

-

The reaction is typically carried out at 37°C for 1 hour.

-

Stop the reaction and deproteinize the samples.

-

Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands.

-

Inhibition is quantified by the reduction in the amount of supercoiled DNA.

Antiviral Mechanisms of Action

The antiviral activity of quinoline derivatives is an emerging area of research, with several mechanisms of action being identified against a range of viruses.[23][24][25][26]

Inhibition of Viral Replication

Several quinoline compounds have been shown to inhibit the replication of various viruses, including Dengue virus, Zika virus, and Enterovirus.[23][24] The precise targets can vary; for instance, some compounds inhibit the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[26] Others have been found to target viral proteins like the 2C protein of enteroviruses, which is involved in viral RNA synthesis.[23]

Inhibition of Viral Entry

Chloroquine, a well-known antimalarial, has also demonstrated broad-spectrum antiviral activity. One of its proposed mechanisms is the inhibition of viral entry by increasing the pH of endosomes.[25] This change in pH can prevent the pH-dependent fusion of the viral envelope with the endosomal membrane, thereby blocking the release of the viral genome into the cytoplasm.

Quantitative Data: Antiviral Activity

The following table provides examples of the antiviral activity of quinoline derivatives.

| Quinoline Derivative | Virus | Assay | EC50 (µM) | Reference |

| Chloroquine | SARS-CoV | CPE Inhibition | 8.8 | [25] |

| Mefloquine | Zika Virus | Plaque Reduction | 1.0 - 5.0 | [23] |

| Compound 167a | Enterovirus D68 | - | < 0.1 | [23] |

| Compound 1 & 2 | Dengue Virus Serotype 2 | - | low to sub-micromolar | [24] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[27]

Materials:

-

Susceptible host cell line

-

Virus stock

-

Culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Protocol:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Infect the cell monolayers with a known dilution of the virus for 1-2 hours.

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with and without various concentrations of the test quinoline compound.

-

Incubate the plates for several days until visible plaques are formed.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[27]

Conclusion

Quinoline and its derivatives represent a remarkably versatile class of compounds with a rich history and a promising future in drug discovery. Their diverse mechanisms of action, targeting fundamental biological processes in pathogens and cancer cells, underscore their importance in medicinal chemistry. This guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers dedicated to the development of novel quinoline-based therapeutics. Further exploration of this privileged scaffold will undoubtedly lead to the discovery of new and more effective treatments for a wide range of diseases.

References

- 1. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Simple colorimetric inhibition assay of heme crystallization for high-throughput screening of antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]